molecular formula C9H7NO2S B1500365 5-Methyl-1,3-benzothiazole-2-carboxylic acid CAS No. 3507-52-6

5-Methyl-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B1500365
CAS No.: 3507-52-6
M. Wt: 193.22 g/mol
InChI Key: LRUDHPLXRNMVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,3-benzothiazole-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The benzothiazole core is a privileged structure in pharmacology, known for its diverse biological activities and ability to interact with a wide range of biological targets . The planar, bicyclic framework containing nitrogen and sulfur heteroatoms allows for diverse non-covalent interactions with enzyme active sites and receptors, contributing to high binding affinity and target specificity . Researchers primarily investigate this scaffold for developing novel anticancer agents. Substituted 2-arylbenzothiazoles, in particular, have demonstrated potent and selective antitumor properties, with some derivatives exhibiting nanomolar cytotoxicity against various cancer cell lines, including breast, ovarian, and renal cancers . Furthermore, benzothiazole derivatives are explored as potential therapeutics for neurodegenerative diseases. The structural motif is found in compounds targeting Alzheimer's and Huntington's diseases, with some derivatives acting as neuroprotective agents . Beyond these core areas, the benzothiazole nucleus is also a key structure in the development of antimicrobial, anti-inflammatory, and antiviral agents, making it a versatile template for probing diverse biological pathways and addressing multiple therapeutic needs . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)10-8(13-7)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDHPLXRNMVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663381
Record name 5-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-52-6
Record name 5-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Oxidation of 2-Methylbenzothiazole Using Metalloporphyrin Catalysts

A prominent and well-documented method involves the selective oxidation of 2-methylbenzothiazole to the corresponding benzothiazole-2-carboxylic acid using metalloporphyrin catalysts under mild conditions. This method uses oxygen or hydrogen peroxide as oxidants in an ethanol/water solvent system with sodium hydroxide as a base.

Key features:

  • Catalysts: Mononuclear metalloporphyrins, such as tetrakis-(p-methoxyphenyl) manganese porphyrin and tetrakis-(p-chlorophenyl) manganese porphyrin chloride.
  • Oxidants: Molecular oxygen under pressure (0.5–2.0 MPa) or 30% hydrogen peroxide aqueous solution.
  • Solvent: Ethanol or ethanol/water mixtures (water content 0–80% by volume).
  • Base: Sodium hydroxide (0.5–2 mol/L).
  • Temperature: 40–140°C.
  • Reaction time: 2–12 hours.

Reaction conditions and outcomes from experimental examples:

Example Catalyst (Amount) Oxidant & Pressure Temp (°C) Time (h) Conversion of 2-methylbenzothiazole (%) Selectivity to benzothiazole-2-carboxylic acid (%) Yield (%)
1 1×10⁻³ g tetrakis-(p-methoxyphenyl) Mn porphyrin O₂, 1.42 MPa 120 4 30.13 30.12 9.08
2 1.1×10⁻³ g tetrakis-(p-methoxyphenyl) Mn porphyrin 30% H₂O₂ (0.4 mL) 100 8 32.27 41.26 13.31
3 1.1×10⁻³ g tetrakis-(p-chlorophenyl) Mn porphyrin chloride O₂, 1.0 MPa 140 6 16.64 93.17 15.5
4 1×10⁻³ g tetrakis-(p-chlorophenyl) Mn porphyrin chloride O₂, 2.0 MPa 140 9 42.94 43.48 18.67

Notes:

  • Higher oxygen pressure and temperature generally increase conversion but may affect selectivity.
  • Chlorophenyl-substituted manganese porphyrin catalysts show higher selectivity (up to 93%) but sometimes lower conversion.
  • The use of hydrogen peroxide as oxidant improves selectivity compared to oxygen in some cases.

This method is notable for its green chemistry aspects: the use of oxygen or hydrogen peroxide as clean oxidants, environmentally friendly solvents, and catalytic amounts of metalloporphyrins that minimize waste and corrosion issues common with traditional oxidants like concentrated sulfuric acid.

Traditional Synthetic Routes via 2-Mercaptoaniline and Acid Chlorides

Another classical approach to synthesize benzothiazole-2-carboxylic acids involves cyclization reactions starting from 2-mercaptoaniline derivatives reacting with acid chlorides under acidic conditions. Although this method is more commonly applied to unsubstituted benzothiazole-2-carboxylic acid, it can be adapted for methyl-substituted analogs.

General reaction scheme:

  • Starting materials: 2-mercaptoaniline or substituted analogs.
  • Reagents: Acid chlorides (e.g., chloroformates or benzoyl chlorides).
  • Conditions: Acidic medium, often reflux.
  • Outcome: Formation of the benzothiazole ring with carboxylic acid functionality after subsequent hydrolysis or oxidation steps.

This method is widely used in industrial settings due to its scalability and straightforward reaction steps but may require careful control of reaction conditions to avoid side products and ensure high purity.

Carboxylation via Carbon Dioxide Incorporation

Carboxylation of benzothiazole derivatives using carbon dioxide under basic conditions represents a less common but conceptually attractive method. This approach involves direct incorporation of CO₂ into the methyl group of 2-methylbenzothiazole, facilitated by strong bases and catalysts.

However, this method is less developed and typically suffers from lower yields and selectivity compared to catalytic oxidation routes. Further research is ongoing to improve this pathway's efficiency and practicality.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Oxidant Conditions Advantages Limitations
Catalytic oxidation with metalloporphyrins 2-Methylbenzothiazole Mn porphyrins; O₂ or H₂O₂ 40–140°C, 2–12 h, alkaline ethanol/water Green, selective, mild conditions Moderate yields, catalyst cost
Cyclization from 2-mercaptoaniline 2-Mercaptoaniline + acid chloride Acidic medium Reflux, acidic Scalable, established industrial method Harsh conditions, side reactions
Carboxylation with CO₂ 2-Methylbenzothiazole Base, CO₂ High pressure, basic medium Direct CO₂ fixation Low yield, less developed

Research Findings and Notes

  • The catalytic oxidation method using metalloporphyrins has been shown to be effective in selectively oxidizing the methyl group at position 2 to the carboxylic acid functionality without over-oxidation or ring degradation.
  • The choice of catalyst substituents (methoxy vs. chloro groups on the porphyrin ring) significantly affects the selectivity and conversion rates, indicating that electronic effects modulate catalytic activity.
  • Reaction parameters such as oxygen pressure, temperature, and solvent composition are critical for optimizing yield and selectivity.
  • The use of hydrogen peroxide as an oxidant can improve selectivity but requires careful control to avoid decomposition or side reactions.
  • Traditional synthetic routes remain important for industrial production, especially when large quantities are needed, but they often involve harsher reagents and conditions.
  • Emerging methods involving CO₂ fixation align with green chemistry goals but need further development to become practical for commercial synthesis.

This comprehensive analysis of preparation methods for 5-methyl-1,3-benzothiazole-2-carboxylic acid highlights the current state of the art, emphasizing catalytic oxidation approaches that combine efficiency with environmental considerations. The data-driven insights into catalyst choice and reaction conditions provide a solid foundation for further research and industrial application.

Chemical Reactions Analysis

5-Methyl-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

5-Methyl-1,3-benzothiazole-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-Amino-1,3-benzothiazole-5-carboxylate

  • Structure: Replaces the carboxylic acid at position 5 with an ethyl ester and introduces an amino group at position 2.
  • Molecular Formula : C₁₀H₁₀N₂O₂S.
  • The amino group at position 2 introduces hydrogen-bonding capability, which could enhance interactions with biological targets .

5-Fluoro-1,3-benzothiazole-2-carboxylic Acid

  • Structure : Substitutes the methyl group at position 2 with fluorine.
  • Molecular Formula: C₈H₄FNO₂S.
  • Key Differences :
    • Fluorine’s electronegativity increases the compound’s polarity and metabolic stability.
    • This substitution may enhance binding affinity in enzyme inhibition (e.g., protease inhibitors) due to stronger dipole interactions .

5-Fluoro-1H-benzimidazole-2-carboxylic Acid

  • Structure : Replaces the sulfur atom in the thiazole ring with a nitrogen atom (benzimidazole core).
  • Molecular Formula : C₈H₅FN₂O₂.
  • Key Differences :
    • The benzimidazole core contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to benzothiazole.
    • Reduced aromaticity due to the absence of sulfur may alter electronic properties and reactivity .

2-Mercapto-5-benzimidazolecarboxylic Acid

  • Structure : Features a mercapto (-SH) group at position 2 and a carboxylic acid at position 5 on a benzimidazole ring.
  • Molecular Formula : C₈H₆N₂O₂S.
  • Key Differences :
    • The thiol group enables disulfide bond formation and metal chelation, making it suitable for coordination chemistry.
    • Compared to the methyl group in 5-methyl-1,3-benzothiazole-2-carboxylic acid, the -SH group increases nucleophilicity .

Comparison of Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Key Functional Groups
5-Methyl-1,3-benzothiazole-2-carboxylic acid 193.23 1.85 Low -COOH, -CH₃
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate 222.27 2.45 Very low -COOEt, -NH₂
5-Fluoro-1,3-benzothiazole-2-carboxylic acid 197.19 1.72 Moderate -COOH, -F
2-Mercapto-5-benzimidazolecarboxylic acid 210.23 1.28 Moderate -COOH, -SH

Medicinal Chemistry

  • 5-Methyl-1,3-benzothiazole-2-carboxylic Acid: Potential building block for protease inhibitors or antibiotics, leveraging its carboxylic acid for salt formation or prodrug derivatization .
  • 5-Fluoro Derivatives : Enhanced bioactivity in antiviral or antibacterial agents due to fluorine’s electronegativity .
  • Ethyl Ester Analogs : Improved pharmacokinetics in drug candidates via ester-to-acid metabolic conversion .

Coordination Chemistry

  • 2-Mercapto Derivatives : Used in synthesizing metal complexes (e.g., Hg(II), Pb(II)) with antibacterial properties .

Research Findings and Trends

  • Antimicrobial Activity : Thiadiazole and oxadiazole derivatives (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values comparable to vancomycin .
  • SAR Insights : Substitution at position 2 (e.g., -CH₃, -F, -SH) significantly impacts bioactivity. For example, fluorine substitution in benzothiazoles improves target binding in enzyme inhibition .

Biological Activity

5-Methyl-1,3-benzothiazole-2-carboxylic acid (MBTCA) is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of MBTCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Methyl-1,3-benzothiazole-2-carboxylic acid is C9H7NO2SC_9H_7NO_2S. The compound features a benzothiazole ring with a methyl group at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological activity.

Table 1: Structural Characteristics of MBTCA

PropertyValue
Molecular Weight195.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical ClassBenzothiazole derivative

Antimicrobial Activity

Research indicates that MBTCA exhibits significant antimicrobial properties. In a study by Srivastava et al., the compound demonstrated efficacy against various pathogens, including Candida albicans, Staphylococcus aureus, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like Ciprofloxacin and Amphotericin B .

Table 2: Antimicrobial Activity of MBTCA

PathogenMIC (µg/mL)Reference
Candida albicans15Srivastava et al.
Staphylococcus aureus10Srivastava et al.
Escherichia coli20Srivastava et al.

Anticancer Activity

MBTCA has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, Uremic et al. synthesized derivatives of benzothiazole and tested their anticancer activity against human cervical cancer cell lines, observing promising results .

Case Study: Anticancer Efficacy

In one study, derivatives of MBTCA were screened against several cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values as low as 25 µM against breast cancer cells, suggesting significant potential for further development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, MBTCA has shown anti-inflammatory effects. Compounds derived from benzothiazole structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. One study highlighted that specific derivatives exhibited selective COX-2 inhibition with ratios indicating potency compared to standard anti-inflammatory drugs like Ibuprofen .

Table 3: Anti-inflammatory Activity of MBTCA Derivatives

CompoundCOX-2 Inhibition RatioReference
Derivative A0.44Srivastava et al.
Derivative B0.50Uremic et al.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-methyl-1,3-benzothiazole-2-carboxylic acid?

  • Methodology : A common approach involves condensation reactions. For example, refluxing 5-methyl-1,3-benzothiazole precursors with carboxylic acid derivatives in acetic acid under controlled conditions (e.g., 3–5 hours). Sodium acetate can act as a catalyst to facilitate cyclization. Purification typically involves recrystallization from DMF/acetic acid mixtures .
  • Reagents and Conditions Table :

ReagentRoleConditions
3-formyl-1H-indole-2-carboxylic acidSubstrateReflux in acetic acid
Sodium acetateCatalyst0.1 mol equivalence
Acetic acidSolvent100 mL, 3–5 hours

Q. How is 5-methyl-1,3-benzothiazole-2-carboxylic acid characterized structurally?

  • Methodology : Use spectroscopic techniques:

  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzothiazole (C-S stretch ~650 cm⁻¹) groups.
  • NMR : 1^1H-NMR signals for methyl groups (~2.5 ppm) and aromatic protons (6.5–8.5 ppm). 13^{13}C-NMR confirms carbonyl carbons (~165–170 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 207 for C9_9H7_7NO2_2S) validate molecular weight .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective due to the compound’s carboxylic acid moiety. Limited solubility in water requires pH adjustment (e.g., sodium salt formation) for aqueous studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural data. For example, resolving methyl group orientation or hydrogen bonding patterns in the crystal lattice .
  • Example : SHELXL refinement of similar compounds achieved R-factors < 0.05, ensuring high precision in bond length/angle measurements .

Q. What strategies mitigate side reactions during functionalization of the benzothiazole core?

  • Methodology :

  • Protection of carboxylic acid : Use tert-butyl or methyl esters to prevent unwanted nucleophilic attacks.
  • Directed ortho-metalation : Employ lithium bases to selectively functionalize the benzothiazole ring at the 4- or 6-positions .
    • Validation : Monitor reactions via HPLC (C18 columns, acetonitrile/water gradient) to track byproduct formation .

Q. How does the methyl group at position 5 influence the compound’s bioactivity?

  • Methodology : Compare bioactivity (e.g., antimicrobial assays) of 5-methyl derivatives with non-methylated analogs. For instance:

  • Antifungal testing : Use microdilution assays against Candida albicans (MIC values reported in µg/mL).
  • Mechanistic insight : Methyl groups may enhance lipophilicity, improving membrane permeability .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution. Key parameters:

  • HOMO/LUMO gaps (~4.5 eV) indicate electrophilic/nucleophilic sites.
  • Fukui indices identify reactive carbon atoms in the benzothiazole ring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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